Choline Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293906. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

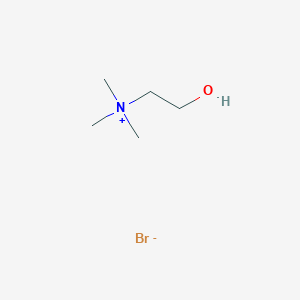

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049012 | |

| Record name | Choline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-06-6 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Choline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXC75P7WK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Choline Bromide: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) bromide ((2-hydroxyethyl)trimethylammonium bromide) is a quaternary ammonium (B1175870) salt that serves as a vital biochemical reagent and a versatile synthetic intermediate in various scientific disciplines, including drug development. This document provides an in-depth technical overview of the synthesis, physicochemical properties, and key applications of choline bromide. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its quantitative properties in tabular format for ease of reference. Furthermore, this guide illustrates the primary synthesis pathway, a general experimental workflow, and the role of its constituent choline in significant biological signaling pathways through structured diagrams.

Introduction

Choline, an essential nutrient, is a fundamental component of neurotransmitters and cell membranes.[1] Its salt, this compound, provides a stable and readily available source of the choline cation for a multitude of applications. In the pharmaceutical and biomedical fields, this compound is utilized as a starting material for the synthesis of more complex molecules and as a component in the formation of deep eutectic solvents (DESs), which are gaining traction as green solvents in drug formulation and extraction processes.[2] Understanding the synthesis and properties of this compound is therefore crucial for researchers and professionals working in these areas.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic. It is essential to store it in a cool, dark place under an inert atmosphere to maintain its stability.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄BrNO | [4] |

| Molecular Weight | 184.07 g/mol | [4] |

| Melting Point | 298 °C | [3] |

| Solubility in Water | Highly soluble (qualitative) | [2] |

| Solubility in Ethanol | ~25 mg/mL (for Choline Chloride) | [5] |

| Solubility in DMSO | ~20 mg/mL (for Choline Chloride) | [5] |

| Solubility in DMF | ~20 mg/mL (for Choline Chloride) | [5] |

| ¹H NMR (D₂O, 500 MHz) | δ 3.195 (s, 9H, -N(CH₃)₃), δ 3.514 (t, 2H, -CH₂-N), δ 4.053 (t, 2H, -CH₂-OH) | [6] |

| ¹³C NMR (D₂O, 125 MHz) | δ 56.6 (s, -N(CH₃)₃), δ 58.3 (s, -CH₂-N), δ 70.1 (s, -CH₂-OH) | [6] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the quaternization of trimethylamine (B31210) with 2-bromoethanol. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 2-bromoethanol, displacing the bromide ion.

References

- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H14BrNO | CID 74724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bmse000285 Choline at BMRB [bmrb.io]

Choline Bromide as a Biochemical Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) bromide, a quaternary ammonium (B1175870) salt, is a pivotal biochemical reagent, primarily utilized as a precursor for the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Its role in the cholinergic system makes it an indispensable tool for researchers in neuroscience, drug development, and cell biology. This guide provides a comprehensive technical overview of choline bromide, including its biochemical properties, applications, and detailed experimental protocols.

Choline itself is an essential nutrient that serves as a fundamental component of phospholipids, crucial for maintaining cell membrane structure.[3][4] In cholinergic neurons, choline is the rate-limiting substrate for the synthesis of ACh, a neurotransmitter that governs a vast array of physiological functions, including muscle contraction, memory, and attention.[5] The availability of choline directly influences the rate of ACh synthesis, making this compound a key reagent for studying and manipulating cholinergic activity.[3]

This document will delve into the specifics of using this compound in various experimental settings, from in vitro enzyme assays to in vivo microdialysis studies. It will also provide quantitative data to aid in experimental design and interpretation, as well as visualizations of key biochemical pathways and experimental workflows.

Physicochemical and Biochemical Properties

This compound is a salt consisting of a choline cation and a bromide anion. Its properties are crucial for its function as a biochemical reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄BrNO | [6] |

| Molecular Weight | 184.07 g/mol | [6] |

| Appearance | Solid | - |

| Solubility | Soluble in water | - |

The primary biochemical role of this compound is to serve as a source of choline for various biological processes, most notably the synthesis of acetylcholine.

Applications in Biochemical Research

This compound is a versatile reagent with a wide range of applications in the study of the cholinergic system.

Precursor for Acetylcholine Synthesis

The most significant application of this compound is as a substrate for the enzyme choline acetyltransferase (ChAT), which catalyzes the synthesis of acetylcholine from choline and acetyl-CoA.[5] This makes it an essential component in studies aimed at understanding the kinetics and regulation of ACh synthesis.

Cholinergic Receptor Studies

Choline itself can act as a weak agonist at both nicotinic and muscarinic cholinergic receptors.[7][8][9] While its potency is significantly lower than that of acetylcholine, this interaction is an important consideration in experimental design. This compound can be used in competitive binding assays to study the affinity of other ligands for these receptors.

Table 2: Interaction of Choline with Cholinergic Receptors

| Receptor Type | Assay | Parameter | Value | Reference |

| Nicotinic | [³H]-nicotine binding inhibition | IC₅₀ | 241 µmol/L | [7] |

| Muscarinic | [³H]-quinuclidinyl benzilate binding inhibition | IC₅₀ | 2.5 mmol/L | [7] |

| Muscarinic | [³H]-oxotremorine-M binding inhibition | IC₅₀ | 165 µmol/L | [7] |

Neuronal Cell Culture and Differentiation

Choline is a critical component of cell culture media, particularly for neuronal cells, as it is essential for membrane synthesis and neurotransmitter production.[4] this compound can be used to supplement culture media to support the growth and differentiation of cholinergic neurons.[10][11]

In Vivo Studies of Cholinergic Function

This compound can be administered in vivo to study its effects on cholinergic neurotransmission. Techniques such as microdialysis can be used to measure the resulting changes in extracellular acetylcholine levels in the brain.[12][13][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Acetylcholine Synthesis Assay

This protocol describes a method to measure the synthesis of acetylcholine in a cell-free system using this compound as a precursor.

Materials:

-

This compound

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Choline Acetyltransferase (ChAT) enzyme

-

Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Detection Reagent (e.g., a kit for quantifying acetylcholine)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the ChAT enzyme.

-

Initiate the reaction by adding the this compound stock solution to the reaction mixture.

-

Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by heat inactivation or addition of an inhibitor).

-

Quantify the amount of acetylcholine produced using a suitable detection method, such as a colorimetric or fluorometric assay kit.

-

Run appropriate controls, including a reaction without this compound and a reaction without the ChAT enzyme.

Cholinergic Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for nicotinic cholinergic receptors using [³H]-nicotine and this compound as a competitor.

Materials:

-

Membrane preparation from a tissue expressing nicotinic receptors (e.g., rat brain)

-

[³H]-nicotine (radioligand)

-

This compound

-

Test compound

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of this compound and the test compound in the binding buffer.

-

In a series of tubes, add the membrane preparation, a fixed concentration of [³H]-nicotine, and varying concentrations of either this compound or the test compound.

-

Include tubes for total binding (only [³H]-nicotine and membranes) and non-specific binding (with a high concentration of a known nicotinic agonist like nicotine).

-

Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a general framework for measuring extracellular acetylcholine levels in a specific brain region of a rodent following the administration of this compound.

Materials:

-

This compound

-

Anesthetized rodent (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus).

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period.

-

Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.

-

Express the post-administration acetylcholine levels as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental workflows involving this compound is essential for a clear understanding of its application.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamental and versatile biochemical reagent for the study of the cholinergic system. Its primary role as a precursor for acetylcholine synthesis makes it invaluable for a wide range of in vitro and in vivo applications. By understanding its properties and utilizing the detailed protocols provided in this guide, researchers and drug development professionals can effectively employ this compound to advance our understanding of cholinergic neurotransmission and develop novel therapeutics for a variety of neurological and psychiatric disorders. The careful design of experiments, incorporating appropriate controls and quantitative analysis, will ensure the generation of robust and reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Choline and cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9243224B2 - Cell culture medium - Google Patents [patents.google.com]

- 5. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | Biochemical Assay Reagents | 1927-06-6 | Invivochem [invivochem.com]

- 7. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the ability of choline and its analogues to interact with muscarinic cholinergic receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline as an agonist: determination of its agonistic potency on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholine synthesis and neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of distigmine bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Choline Bromide (CAS 1927-06-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Choline (B1196258) Bromide (CAS 1927-06-6), a quaternary ammonium (B1175870) salt with significant applications in biochemical research and as a precursor in various chemical syntheses. This document outlines its chemical and physical properties, synthesis and characterization methods, and key applications, with a focus on its pharmacological activity as a cholinergic agonist. Detailed experimental protocols and signaling pathway diagrams are provided to support its use in research and drug development.

Chemical and Physical Properties

Choline bromide is a hygroscopic, water-soluble salt. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1927-06-6 | [1] |

| Molecular Formula | C₅H₁₄BrNO | [1] |

| Molecular Weight | 184.07 g/mol | [1] |

| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium bromide | [1] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |

Synthesis and Characterization

Synthesis of this compound

A common method for the synthesis of choline salts involves the reaction of trimethylamine (B31210) with an ethylene (B1197577) oxide, followed by neutralization with the corresponding acid.

Reaction Scheme:

(CH₃)₃N + C₂H₄O + H₂O → [(CH₃)₃NCH₂CH₂OH]⁺OH⁻

[(CH₃)₃NCH₂CH₂OH]⁺OH⁻ + HBr → [(CH₃)₃NCH₂CH₂OH]⁺Br⁻ + H₂O

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, an aqueous solution of trimethylamine is cooled to below 30°C in a reaction vessel equipped with a stirrer.

-

Addition of Ethylene Oxide: Ethylene oxide is carefully added to the trimethylamine solution in approximately stoichiometric amounts. The reaction is exothermic and the temperature should be maintained below 30°C.

-

Reaction Monitoring: The mixture is stirred until the reaction is substantially complete.

-

Removal of Unreacted Trimethylamine: Any unreacted trimethylamine is removed by vacuum distillation.

-

Neutralization: The resulting aqueous solution of choline base is neutralized by the slow addition of hydrobromic acid (HBr) until a neutral pH is achieved.

-

Isolation: The water is removed under reduced pressure to yield the crude this compound product.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain pure this compound.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the trimethylammonium protons, and the two methylene (B1212753) groups of the hydroxyethyl (B10761427) chain. The integration of these signals should be in a 9:2:2 ratio. |

| ¹³C NMR | Peaks corresponding to the three equivalent methyl carbons of the trimethylammonium group, and the two distinct carbons of the hydroxyethyl chain. |

| FTIR | Characteristic peaks for O-H stretching (broad), C-H stretching, and C-N stretching. |

| Mass Spectrometry | Detection of the choline cation at m/z 104.1. |

Applications in Research

Biochemical Reagent

This compound is widely used as a biochemical reagent in life sciences research. It serves as a source of the essential nutrient choline in cell culture media and can be used in studies related to lipid metabolism and neurotransmission.

Precursor for Deep Eutectic Solvents (DES)

Choline salts are a common component of deep eutectic solvents, which are emerging as green alternatives to traditional organic solvents.

Experimental Protocol: Preparation of a Choline-Based Deep Eutectic Solvent

This protocol describes the preparation of a DES using a choline salt (chloride is commonly used, but bromide can be substituted) and a hydrogen bond donor (HBD), such as urea.

-

Weighing Reagents: Weigh this compound and the chosen HBD (e.g., urea) in the desired molar ratio (e.g., 1:2).

-

Mixing: Combine the solids in a clean, dry beaker.

-

Heating and Stirring: Place the beaker on a hot plate with magnetic stirring and heat to approximately 80°C.

-

Formation of DES: Continue heating and stirring until a clear, homogeneous liquid is formed.

-

Cooling and Storage: Allow the DES to cool to room temperature and store in a sealed, airtight container to prevent moisture absorption.

dot

References

An In-depth Technical Guide on Choline Bromide: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of choline (B1196258) bromide, specifically focusing on its molecular formula and weight. The information is presented in a clear and structured format to support research and development activities.

Physicochemical Data

The essential molecular details of choline bromide are summarized in the table below. This quantitative data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | References |

| Molecular Formula | C5H14BrNO | [1][2][3][4] |

| Molecular Weight | 184.07 g/mol | [1][2][3][4][5] |

| Alternate Molecular Formula | C5H14NO.Br | [5] |

| Alternate Molecular Weight | 184.08 g/mol |

Experimental Protocols

The determination of the molecular formula and weight of this compound is achieved through standard analytical chemistry techniques.

1. Elemental Analysis: This method is used to determine the empirical formula by quantifying the percentage composition of each element (Carbon, Hydrogen, Bromine, Nitrogen, Oxygen) in a pure sample of this compound.

2. Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the exact mass and confirm the molecular formula.

3. Titration: Argentometric titration can be employed to determine the purity of this compound, which is essential for accurate molecular weight calculations.

Logical Relationship of this compound's Molecular Components

The following diagram illustrates the constituent elements of this compound and their contribution to its overall molecular weight.

Caption: Elemental composition and molecular weight of this compound.

References

Physicochemical Properties of Choline Bromide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous choline (B1196258) bromide solutions. Choline bromide [(CH₃)₃N(CH₂CH₂OH)]Br, a quaternary ammonium (B1175870) salt, is of increasing interest in various scientific fields, including its potential applications in drug formulation and delivery. Understanding its fundamental properties such as density, viscosity, conductivity, and surface tension is crucial for its effective application. This document consolidates quantitative data, details experimental methodologies, and visualizes workflows to support research and development activities.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of aqueous this compound solutions at various concentrations and temperatures.

Table 1: Density of Aqueous this compound Solutions at Room Temperature

| Concentration (mol L⁻¹) | Density (g cm⁻³) |

| 0.5 | 1.0335[1] |

| 3.5 | 1.14[1][2] |

| 5.0 | 1.2091[1] |

A strong linear relationship between solution density and concentration has been observed, with a correlation coefficient of R² = 0.99759.[1]

Table 2: Viscosity of Aqueous this compound Solutions

| Concentration (mol L⁻¹) | Temperature (°C) | Viscosity (mPas) |

| 0.5 | 25 | 1.17[2] |

| 3.5 | Room Temperature | 3.15[1][2] |

| 5.0 | 25 | 6.70[2] |

| 3.5 | 5 | 4.86[1] |

| 3.5 | 50 | 2.16[1] |

Viscosity increases with concentration and decreases significantly with increasing temperature. For a 3.5 M solution, the viscosity decreases by approximately 56% as the temperature rises from 5°C to 50°C.

Table 3: Electrical Conductivity of Aqueous this compound Solutions at Room Temperature

| Concentration (mol L⁻¹) | Electrical Conductivity (mS cm⁻¹) |

| 3.5 | 79.56[1][2] |

The electrical conductivity of this compound solutions reaches a maximum value at a concentration of 3.5 M.[1][2] Beyond this concentration, the formation of electrically neutral ion pairs leads to a decrease in conductivity.[2]

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of this compound solutions are outlined below. These protocols are standard for the characterization of ionic liquid solutions.

Density Measurement

The density of this compound solutions is typically determined using a vibrating tube densimeter.

Methodology:

-

Instrument Calibration: The densimeter is calibrated with dry air and deionized water at a known temperature and atmospheric pressure.

-

Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations by dissolving a known mass of this compound in a specific volume of deionized water.

-

Measurement: A small sample of the prepared solution is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled using a Peltier element or a cryogenic bath to ensure accurate and repeatable measurements.

-

Data Acquisition: The density values are recorded in triplicate to ensure precision, and the average value is reported.

Viscosity Measurement

The viscosity of this compound solutions can be measured using a rotational viscometer or a capillary viscometer.

Methodology:

-

Instrument Setup: The viscometer is assembled with the appropriate spindle or capillary tube for the expected viscosity range.

-

Sample Loading: A defined volume of the this compound solution is placed in the sample holder or drawn into the capillary.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired measurement temperature.

-

Measurement:

-

Rotational Viscometer: The spindle is rotated at a constant shear rate, and the torque required to maintain this rate is measured. The viscosity is calculated from the torque and the spindle geometry.

-

Capillary Viscometer: The time taken for the liquid to flow between two marked points under gravity is measured. The kinematic viscosity is calculated from the flow time and the viscometer constant, and the dynamic viscosity is then determined by multiplying by the density of the solution.

-

-

Data Analysis: Measurements are repeated to ensure reproducibility.

Electrical Conductivity Measurement

The electrical conductivity of this compound solutions is measured using a conductivity meter.

Methodology:

-

Cell Calibration: The conductivity cell is calibrated using standard potassium chloride (KCl) solutions of known conductivity. This determines the cell constant.

-

Sample Preparation: this compound solutions of different concentrations are prepared.

-

Measurement: The conductivity probe is immersed in the sample solution, ensuring the electrodes are fully covered.

-

AC Signal Application: An alternating current is applied to the electrodes to prevent electrolysis and polarization effects.

-

Resistance Measurement: The instrument measures the resistance of the solution between the electrodes.

-

Conductivity Calculation: The conductivity is calculated from the measured resistance and the cell constant.

Surface Tension Measurement

Methodology:

-

Instrument Setup: A syringe with a needle of a specific diameter is filled with the this compound solution.

-

Droplet Formation: A droplet of the solution is formed at the tip of the needle.

-

Image Acquisition: A high-resolution camera captures the profile of the pendant drop.

-

Shape Analysis: The shape of the drop is analyzed using software that fits the profile to the Young-Laplace equation.

-

Surface Tension Calculation: The surface tension is calculated from the shape of the drop, the density of the liquid, and the gravitational constant.

Applications in Drug Development

Choline-based salts, including this compound, are gaining attention in pharmaceutical sciences due to their biocompatibility, biodegradability, and low toxicity. While specific applications of this compound are still emerging, insights can be drawn from the broader class of choline-based ionic liquids and deep eutectic solvents (DESs).

-

Enhanced Drug Solubility: Choline-based DESs have been shown to significantly increase the solubility of poorly water-soluble drugs. This is a critical factor in improving drug bioavailability and formulation efficacy.

-

Drug Delivery Systems: The unique properties of choline salts make them suitable for use in various drug delivery systems, including transdermal, topical, and oral routes.[3][4] They can act as penetration enhancers, improving the transport of active pharmaceutical ingredients across biological membranes.[4]

-

Stabilizing Agents: Choline-based systems can also serve as stabilizers for macromolecular drugs.

The physicochemical data presented in this guide are fundamental for the rational design and optimization of this compound-based formulations in these and other potential pharmaceutical applications. Further research into the surface properties and specific interactions with active pharmaceutical ingredients will continue to expand the utility of this compound in drug development.

References

Choline Bromide: A Technical Guide for Life Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258), an essential nutrient, plays a pivotal role in numerous physiological processes, making its halogenated salt, choline bromide (C₅H₁₄BrNO), a valuable tool in life science research. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane constituent phosphatidylcholine.[1] Emerging research also highlights choline's role as an intracellular signaling molecule.[2] This technical guide provides an in-depth overview of this compound, its applications, relevant experimental protocols, and key quantitative data to support researchers in their study design and execution.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄BrNO | [3] |

| Molecular Weight | 184.07 g/mol | [3] |

| CAS Number | 1927-06-6 | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | |

| Storage | Store at room temperature, protected from moisture. | [1] |

Mechanism of Action and Biological Significance

This compound acts primarily by delivering choline to cells, where it is utilized in several key metabolic and signaling pathways.

-

Neurotransmitter Synthesis: Choline is a direct precursor to acetylcholine (ACh), a critical neurotransmitter for memory, muscle control, and other neuronal functions.[1] The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT).[3]

-

Cell Membrane Integrity: Choline is a fundamental component of phosphatidylcholine (PC) and sphingomyelin, essential phospholipids (B1166683) for the structural integrity of cell membranes.[1] The primary pathway for PC synthesis is the CDP-choline pathway.[5]

-

Intracellular Signaling: Recent evidence has identified choline as an endogenous agonist of the Sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum.[6] This interaction potentiates inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked calcium (Ca²⁺) release, linking extracellular stimuli to intracellular calcium signaling.[6]

-

Methyl Group Metabolism: Choline can be oxidized to betaine, which then serves as a methyl group donor in the conversion of homocysteine to methionine.[1]

Key Signaling Pathways

Choline-Mediated Intracellular Calcium Signaling

This pathway highlights the role of choline as a second messenger.

CDP-Choline Pathway for Phosphatidylcholine Synthesis

This is the primary pathway for the synthesis of a key cell membrane component.

Quantitative Data

The following tables summarize key quantitative data for choline and its salts.

Toxicity Data

| Compound | Test | Species | Route | Value | Reference |

| This compound | Acute Toxicity | - | Oral, Inhalation, Dermal | Moderately toxic after single exposure | [1] |

| Choline Chloride | LD50 | Rat | Oral | 3400 - 6700 mg/kg | [7] |

| Choline Chloride | LD50 | Mouse | Oral | 3900 mg/kg | |

| Choline Chloride | LD50 | Rat | Intraperitoneal | 450 mg/kg | |

| Choline Chloride | LD50 | Mouse | Intraperitoneal | 320 mg/kg |

Receptor Binding and Enzyme Inhibition

| Compound | Target | Assay | Value (Ki) | Reference |

| Choline | Sigma-1 Receptor | --INVALID-LINK---pentazocine displacement | 525 µM | [6] |

| Betaine | Sigma-1 Receptor | --INVALID-LINK---pentazocine displacement | 1.32 mM | [6] |

| Acetylcholine | Sigma-1 Receptor | --INVALID-LINK---pentazocine displacement | ~12 mM | [6] |

Typical Concentrations in Cell Culture

| Compound | Cell Type | Medium | Concentration | Reference |

| Choline Chloride | CHO cells | Production medium | 60 mg/L to 2500 mg/L | [8] |

| Choline Chloride | Bovine embryos | Culture medium | 0.004, 1.3, 1.8, and 6.37 mM | [9] |

| ¹³C₃-Choline Chloride | HeLa, MCF7, HCT116 | Culture medium | ~60 µM (50% labeled) | [10] |

Experimental Protocols

Preparation of this compound Solutions

For in vitro experiments (e.g., cell culture):

-

Stock Solution (e.g., 1 M):

-

Weigh out 18.41 g of this compound.

-

Dissolve in 100 mL of sterile deionized water or phosphate-buffered saline (PBS).

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store aliquots at -20°C.

-

-

Working Solution:

-

Thaw a stock solution aliquot.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. For example, to make a 1 mM working solution, add 10 µL of a 100 mM stock to 10 mL of medium.

-

For in vivo experiments:

The following are example formulations and should be optimized for the specific animal model and administration route.[11]

-

Oral Formulation (Suspension):

-

Injection Formulation (Solubilized):

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

For the final formulation, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. An example ratio is 10:40:5:45 (v/v/v/v).[11]

-

Add the this compound stock solution to the vehicle and mix thoroughly to ensure complete dissolution.[11]

-

Prepare fresh on the day of the experiment.[2]

-

Choline Uptake Assay

This protocol is adapted from methods using radiolabeled choline and can be used to study the effect of this compound on choline transport.[12][13]

Workflow Diagram:

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., HepG2, MCF7) in 12-well plates at an appropriate density (e.g., 300,000 cells/well) and allow them to adhere for 24 hours.[13]

-

Washing: Aspirate the culture medium and wash the cells twice with sodium-free buffer (SFB: 280 mM D-mannitol, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1.2 mM MgSO₄, and 25 mM HEPES, pH 7.4).[13]

-

Incubation: Add 250 µL of SFB containing a fixed concentration of [³H]-choline chloride (e.g., 36 µM, 55 Ci/mol) and varying concentrations of unlabeled this compound to the wells.[13] Include a control with only [³H]-choline chloride.

-

Uptake: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Stopping the Reaction: To stop the uptake, aspirate the incubation buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Determine the protein concentration of each cell lysate (e.g., using a BCA assay).

-

Measure the radioactivity (in counts per minute, CPM) of an aliquot of each lysate using a liquid scintillation counter.

-

-

Data Analysis: Normalize the CPM to the protein concentration for each sample. Plot the normalized choline uptake against the concentration of this compound to determine the inhibitory concentration (e.g., IC50).

Acetylcholine Receptor Binding Assay

This is a general protocol for a competitive binding assay that can be used to assess the affinity of this compound for acetylcholine receptors.

Workflow Diagram:

Detailed Steps:

-

Membrane Preparation: Prepare membrane fractions from a tissue or cell line known to express the acetylcholine receptor subtype of interest.

-

Reaction Mixture: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors), and varying concentrations of unlabeled this compound in a binding buffer.

-

Incubation: Incubate the mixture for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the amount of specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to calculate the IC50, which can then be converted to the inhibition constant (Ki).

This compound vs. Choline Chloride in Research

Both this compound and choline chloride are used to deliver choline in research settings. The choice between them often depends on the specific experimental requirements.

-

Solubility and Stability: Both salts are highly soluble in aqueous solutions.

-

Hygroscopicity: Choline chloride is known to be hygroscopic, which can be a consideration for storage and handling.[14]

-

Counter-ion Effects: The primary difference lies in the counter-ion (bromide vs. chloride). In most biological systems, at typical working concentrations, the physiological concentration of chloride is significantly higher than that of bromide, making the choice of anion less critical. However, in specific applications like electrophysiology, where ion gradients are crucial, the choice of anion might be more important. For instance, altering the chloride concentration can affect the reversal potential of GABA-A receptors.[15]

-

Deep Eutectic Solvents: Both choline chloride and this compound have been used in the formation of deep eutectic solvents, with the bromide derivatives sometimes exhibiting lower water solubility.[1][16]

For most cell culture and biochemical applications, choline chloride is more commonly used and has a more extensive body of literature. However, this compound serves as a chemically equivalent source of the choline cation.

Conclusion

This compound is a versatile and valuable reagent for life science research, providing a readily available source of choline for studying a wide array of biological processes, from neurotransmission and membrane biogenesis to intracellular signaling. This guide offers a comprehensive resource for researchers, providing essential data, detailed protocols, and an understanding of the underlying mechanisms to facilitate the effective use of this compound in their investigations. Careful consideration of the specific experimental context will guide the optimal application of this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Patch Clamp Protocol [labome.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Assessing the impact of choline chloride and benzyltrimethylammonium chloride-based deep eutectic solvents on the structure and conformational dynamics of bovine serum albumin: a combined steady-state, time-resolved fluorescence and fluorescence correlation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mathematical modeling of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Role of Choline Bromide in Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of choline (B1196258), supplied as choline bromide, in the intricate process of cholinergic neurotransmission. Choline is an essential nutrient and the direct precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). Consequently, its availability is a critical determinant of cholinergic function. In experimental and research setting, choline is often administered as a salt, such as this compound, to facilitate its delivery and study its effects on the cholinergic system. This document will detail the core mechanisms of choline's involvement in ACh synthesis, its interaction with cholinergic receptors, and provide detailed experimental protocols for its investigation.

Core Concepts in Cholinergic Neurotransmission

The cholinergic system is fundamental to numerous physiological processes, including muscle contraction, memory formation, and autonomic control. The primary signaling molecule in this system is acetylcholine, and its synthesis is directly dependent on the availability of choline.

Acetylcholine Synthesis and Degradation

Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from two precursors: choline and acetyl coenzyme A (acetyl-CoA). This reaction is catalyzed by the enzyme Choline Acetyltransferase (ChAT) . The synthesized ACh is then packaged into synaptic vesicles for subsequent release into the synaptic cleft upon neuronal depolarization.

Following its release and interaction with postsynaptic receptors, ACh is rapidly hydrolyzed in the synaptic cleft by the enzyme Acetylcholinesterase (AChE) into choline and acetate. This rapid degradation terminates the neurotransmitter signal and allows for the re-uptake of choline into the presynaptic terminal for the synthesis of new ACh.

Choline Uptake: The Rate-Limiting Step

The transport of choline from the extracellular space into the presynaptic neuron is a crucial and rate-limiting step in the synthesis of acetylcholine. This is primarily mediated by a high-affinity choline transporter (CHT) . The activity of this transporter is sodium-dependent and ensures a steady supply of choline for ACh production, particularly during periods of high neuronal activity.

Choline's Direct Interaction with Cholinergic Receptors

While its primary role is that of a precursor to acetylcholine, choline itself can act as a weak agonist at both nicotinic and muscarinic acetylcholine receptors. However, its potency is significantly lower than that of acetylcholine. This direct interaction is generally not considered to be its main physiological function in neurotransmission but can be relevant in experimental conditions where high concentrations of choline are present.

Quantitative Data on Choline's Role in Neurotransmission

The following tables summarize key quantitative parameters related to the interaction of choline with essential components of the cholinergic system. It is important to note that these values are for the choline cation and are generally applicable regardless of the salt form (e.g., bromide, chloride, or bitartrate) used in the experiments.

Table 1: Kinetic Parameters of Choline Acetyltransferase (ChAT) with Choline as a Substrate

| Enzyme Source | Km for Choline (mM) | Vmax (nmol/mg protein/min) | Reference |

| Human Caudate Nucleus (Control) | 2.53 ± 0.78 | 422.1 ± 231.0 (pmol/mg protein/min) | [1] |

| Human Caudate Nucleus (Alzheimer's) | 1.93 ± 0.72 | 171.5 ± 131.0 (pmol/mg protein/min) | [1] |

| Rat Brain | 0.41 | Not Specified | [2] |

| Bovine Brain | 0.714 | Not Specified | [3] |

Table 2: Binding Affinities (Ki or Kd) of Choline for Cholinergic Receptors

| Receptor Subtype | Ligand | Ki / Kd (µM) | Species/Tissue | Reference |

| Nicotinic (muscle-type) | Choline | 4100 ± 500 (Kd) | Mouse | [4] |

| Muscarinic (general) | Acetylcholine | ~20 (Kd) | Rat Brain | [5] |

| Muscarinic M1 | Pirenzepine (antagonist) | 8.03 ± 0.03 (pA2) | Human | [2] |

| Muscarinic M2 | AF-DX 116 (antagonist) | 5.32 ± 0.05 (pA2) | Human | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in neurotransmission.

Preparation of Brain Tissue Homogenate for Enzymatic Assays

This protocol describes the preparation of a brain tissue homogenate suitable for the analysis of enzyme activities such as Choline Acetyltransferase and Acetylcholinesterase.

Materials:

-

Brain tissue (e.g., rat cortex, hippocampus, or striatum)

-

Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.6, containing 0.25 M sucrose (B13894) and a protease inhibitor cocktail)[6]

-

Potter-Elvehjem homogenizer or similar tissue grinder

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Euthanize the animal according to approved ethical protocols and rapidly dissect the brain region of interest on ice.

-

Weigh the tissue and place it in a pre-chilled homogenization tube.

-

Add 5-10 volumes of ice-cold homogenization buffer to the tissue.[6]

-

Homogenize the tissue using a Potter-Elvehjem homogenizer with 10-15 up-and-down strokes at a moderate speed, keeping the tube on ice to prevent protein denaturation.[6]

-

Transfer the homogenate to microcentrifuge tubes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[7]

-

Carefully collect the supernatant (S1 fraction) and transfer it to a fresh tube.

-

For assays requiring a crude synaptosomal fraction, the S1 fraction can be further centrifuged at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) will be enriched in synaptosomes.

-

For soluble enzyme assays, the S1 fraction can be used directly or further centrifuged at a higher speed (e.g., 100,000 x g for 60 minutes) to separate the cytosolic and membrane fractions.

-

Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay).

-

Aliquot the homogenate and store at -80°C until use.

In Vitro Choline Acetyltransferase (ChAT) Activity Assay (Spectrophotometric)

This protocol outlines a non-radiometric method for measuring ChAT activity in brain tissue homogenates. The assay measures the production of Coenzyme A (CoA), which reacts with a chromogenic agent.[8]

Materials:

-

Brain tissue homogenate (prepared as in section 3.1)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Substrate solution: Acetyl-CoA and this compound in assay buffer (final concentrations typically 0.1-1 mM for acetyl-CoA and 0.5-10 mM for this compound)[8]

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

-

Spectrophotometer capable of reading at 412 nm

-

96-well microplate

Procedure:

-

Thaw the brain homogenate on ice. If necessary, dilute the homogenate with assay buffer to a suitable protein concentration.

-

Prepare a master mix of the substrate solution containing acetyl-CoA and this compound.

-

In a 96-well plate, add a defined volume of the brain homogenate to each well. Include a blank control with assay buffer instead of homogenate.

-

To initiate the reaction, add the substrate master mix to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the DTNB solution. The free sulfhydryl group of the generated CoA will react with DTNB to produce a yellow-colored product.

-

Read the absorbance at 412 nm using a spectrophotometer.

-

Calculate the ChAT activity by comparing the absorbance of the samples to a standard curve of known CoA concentrations. Express the activity as nmol of product formed per minute per mg of protein.

Radioligand Competition Binding Assay for Cholinergic Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific cholinergic receptor subtype using a radiolabeled ligand.[9]

Materials:

-

Membrane preparation containing the receptor of interest (e.g., from transfected cells or brain tissue)

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-epibatidine for nicotinic receptors)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[9]

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding)[9]

-

Vacuum filtration manifold

-

Scintillation counter and scintillation cocktail

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known unlabeled ligand for the receptor.

-

Competition: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving animal following the administration of this compound.[10][11]

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD) or mass spectrometry (HPLC-MS) for acetylcholine analysis

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation in the dialysate.[11]

-

This compound solution for administration

Procedure:

-

Surgical Implantation of the Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

-

Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).[10]

-

Allow a stabilization period of 1-2 hours for the extracellular environment to equilibrate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

-

Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine and choline concentrations using a sensitive analytical technique such as HPLC-ECD or HPLC-MS.

-

-

Data Analysis:

-

Calculate the basal extracellular concentration of acetylcholine from the baseline samples.

-

Express the post-administration acetylcholine levels as a percentage of the baseline.

-

Perform statistical analysis to determine the significance of the changes in acetylcholine levels following this compound administration.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

References

- 1. Increased affinity of choline acetyltransferase for choline in Alzheimer's disease: a steady-state kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The concentration of brain homogenates with the Amicon Ultra Centrifugal filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline Bromide as a precursor for deep eutectic solvents

utectic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as a novel class of solvents with significant potential to replace traditional volatile organic compounds in a myriad of scientific and industrial applications.[1][2] These systems are typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, exhibit a significant depression in freezing point compared to the individual components.[1] This phenomenon is attributed to the formation of a complex hydrogen bonding network between the constituent molecules.[1]

Choline (B1196258) salts, such as choline chloride and choline bromide, are widely used as HBAs due to their biocompatibility, low cost, and ability to form DESs with a diverse range of HBDs. While choline chloride has been more extensively studied, this compound presents unique opportunities, particularly in the formation of hydrophobic DESs.[3] This technical guide will provide a comprehensive overview of this compound as a precursor for DESs, focusing on their synthesis, physicochemical properties, and potential applications, with a particular emphasis on the pharmaceutical sciences.

The Core Components: this compound as a Hydrogen Bond Acceptor

This compound [(CH₃)₃N⁺CH₂CH₂OH]Br⁻ serves as an excellent hydrogen bond acceptor in the formation of DESs. The bromide anion is a key participant in the hydrogen bonding network that defines the properties of the resulting solvent. Computational studies have shown that the strength of interaction between the choline salt and the HBD influences the physicochemical properties of the DES, with stronger interactions leading to more non-ideal characteristics such as a lower melting point.[4]

A wide variety of HBDs can be paired with this compound to form DESs, each imparting distinct properties to the final solvent. Common classes of HBDs include:

-

Amides: Urea and its derivatives are classic HBDs that form stable DESs with choline salts.[1]

-

Polyols: Glycerol (B35011) and ethylene (B1197577) glycol are frequently used due to their ability to form extensive hydrogen bond networks.[5]

-

Carboxylic Acids: Fatty acids and other organic acids can be used to create DESs with varying polarities and functionalities.[6]

The choice of HBD is a critical factor in tuning the properties of the DES for a specific application.

Synthesis of this compound-Based Deep Eutectic Solvents

The synthesis of DESs is remarkably straightforward, often involving a simple heating and stirring method that is 100% atom-economical.[7] This simplicity, combined with the low cost and ready availability of the precursors, makes DESs an attractive alternative to other novel solvents like ionic liquids.

General Experimental Protocol

The following protocol describes a general method for the synthesis of a this compound-based DES. The specific molar ratios and temperatures may be adjusted depending on the chosen HBD.

Materials:

-

This compound (HBA)

-

Hydrogen Bond Donor (HBD) (e.g., urea, glycerol, ethylene glycol)

-

Glass beaker or round-bottom flask

-

Magnetic stirrer with a heating plate

-

Analytical balance

Procedure:

-

Weighing the Components: Accurately weigh the this compound and the HBD in the desired molar ratio. Common molar ratios for choline salt to HBD are 1:2.

-

Mixing: Transfer the weighed components into a clean, dry beaker or flask containing a magnetic stir bar.

-

Heating and Stirring: Place the vessel on a magnetic stirrer with a hot plate. Heat the mixture to approximately 80°C while stirring.[8] The exact temperature may vary depending on the HBD.

-

Formation of Homogeneous Liquid: Continue heating and stirring until a clear, homogeneous liquid is formed, with no solid particles remaining. This process typically takes 10-20 minutes.[8]

-

Cooling and Storage: Once a homogeneous liquid is obtained, remove the vessel from the heat and allow it to cool to room temperature. Store the resulting DES in a sealed container to prevent moisture absorption, as many DESs are hygroscopic.

Characterization Techniques

The successful formation of a DES and its key properties are typically confirmed through a variety of characterization techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of new hydrogen bonds between the HBA and HBD. Shifts in the characteristic vibrational bands of the functional groups (e.g., O-H, N-H, C=O) of the individual components indicate their involvement in the DES hydrogen bond network.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the DES and the interactions between its components.[9]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the freezing point of the DES, confirming the significant melting point depression that is characteristic of these solvents.[8]

Physicochemical Properties of this compound-Based DESs

The physicochemical properties of DESs are highly tunable and depend on the choice of HBA, HBD, and their molar ratio.[2] Understanding these properties is crucial for designing DESs for specific applications.

Quantitative Data Summary

The following tables summarize key physicochemical properties of various choline-based DESs. While data for this compound is less abundant than for choline chloride, the trends are generally comparable.

Table 1: Density of Choline-Based Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (°C) | Density (g/cm³) | Reference |

| Choline Chloride | Ethylene Glycol | 1:2 | 25 | 1.12 | [10] |

| Choline Chloride | Glycerol | 1:2 | 25 | 1.20 | [10] |

| Choline Chloride | Urea | 1:2 | 25 | 1.25 | [2] |

| This compound | Ethylene Glycol | 1:9 | 25 | ~1.1 | [11] |

| Tetrabutylammonium Bromide | Polyethylene Glycol (200) | 1:2 | 25 | ~1.1 | [3] |

Table 2: Viscosity of Choline-Based Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (°C) | Viscosity (mPa·s) | Reference |

| Choline Chloride | Ethylene Glycol | 1:2 | 25 | 36 | [5] |

| Choline Chloride | Glycerol | 1:2 | 25 | 369 | [5] |

| Choline Chloride | Urea | 1:2 | 25 | 750 | [2] |

| This compound | Ethylene Glycol | 1:2 | 25 | - | - |

| Tetrabutylammonium Bromide | Polyethylene Glycol (200) | 1:2 | 25 | ~200 | [3] |

Visualizing the World of Deep Eutectic Solvents

Visual representations are invaluable for understanding the complex relationships and processes involved in the study and application of DESs. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Deep Eutectic Solvents Synthesis, Characterization and Applications in" by Ganesh Degam [openprairie.sdstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Choline Bromide Modified Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of two distinct classes of choline (B1196258) bromide modified salts: trialkyl-(2-hydroxyethyl)ammonium bromides and alkyl-(2-hydroxyethyl)-dimethylammonium bromides. These compounds, characterized by their varied hydrophobic properties, are of increasing interest in the fields of drug delivery, materials science, and biochemistry. This document details the experimental protocols for their synthesis, presents key quantitative data for comparative analysis, and illustrates the synthetic workflows.

Synthesis of Trialkyl-(2-hydroxyethyl)ammonium Bromides

This class of compounds is synthesized through the quaternization of a trialkylamine with 2-bromoethanol (B42945). The general reaction scheme is presented below.

General Reaction Scheme:

Caption: Synthetic workflow for trialkyl-(2-hydroxyethyl)ammonium bromides.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies.

Materials:

-

Trialkylamine (e.g., Tripropylamine, Trihexylamine)

-

2-Bromoethanol

-

Toluene, anhydrous

-

Diethyl ether

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve the trialkylamine (1 equivalent) and 2-bromoethanol (1 equivalent) in anhydrous toluene.

-

Heat the reaction mixture to reflux at 110 °C and maintain stirring for 48 hours.

-

After 48 hours, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by washing with diethyl ether to precipitate the salt.

-

Filter the solid product and dry it under vacuum.

Quantitative Data

| Compound Name | Alkyl Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| N,N,N-Tripropyl-N-(2-hydroxyethyl)ammonium bromide | Propyl | 95 | 138-140 | 4.05 (m, 2H), 3.65 (m, 6H), 3.40 (m, 2H), 1.80 (m, 6H), 1.05 (t, 9H) | 61.2, 58.5, 55.4, 15.8, 10.8 |

| N,N,N-Trihexyl-N-(2-hydroxyethyl)ammonium bromide | Hexyl | 92 | 85-87 | 4.02 (m, 2H), 3.60 (m, 6H), 3.38 (m, 2H), 1.75 (m, 6H), 1.30 (m, 24H), 0.90 (t, 9H) | 61.5, 58.8, 55.6, 31.4, 26.2, 22.5, 22.4, 13.9 |

Synthesis of Alkyl-(2-hydroxyethyl)-dimethylammonium Bromides

This class of compounds is synthesized by the quaternization of 2-(dimethylamino)ethanol with a long-chain alkyl bromide.

General Reaction Scheme:

Caption: Synthetic workflow for alkyl-(2-hydroxyethyl)-dimethylammonium bromides.

Experimental Protocol

The following is a general procedure for the synthesis of this class of compounds.[1]

Materials:

-

2-(Dimethylamino)ethanol

-

Long-chain alkyl bromide (e.g., 1-bromodecane, 1-bromododecane, 1-bromotetradecane, 1-bromohexadecane)

-

Hexane or Acetonitrile

-

Diethyl ether

-

Round-bottom flask or pressure tube

-

Reflux condenser (if using a flask)

-

Magnetic stirrer

-

Heating plate or oil bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a pressure tube or a round-bottom flask, dissolve 2-(dimethylamino)ethanol (1 equivalent) and the corresponding long-chain alkyl bromide (1 equivalent) in a suitable solvent like acetonitrile or hexane.[1]

-

Heat the reaction mixture under reflux, typically between 60 °C and 80 °C, with stirring for a duration ranging from 8 to 72 hours, depending on the specific alkyl bromide used.[1]

-

For shorter alkyl chains, the product may precipitate out of the solution upon cooling. For longer chains, the solvent may need to be removed via rotary evaporation.[1]

-

The crude product is then washed with diethyl ether to induce precipitation and remove unreacted starting materials.[1]

-

The resulting white solid is collected by filtration and dried under vacuum.[1]

Quantitative Data

| Compound Name | Alkyl Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| N,N-Dimethyl-N-decyl-N-(2-hydroxyethyl)ammonium bromide | Decyl | 95 | 167-168 | 4.04 (s, 2H), 3.69 – 3.66 (m, 2H), 3.52 – 3.46 (m, 2H), 3.30 (s, 6H), 1.68 (s, 2H), 1.28 – 1.18 (m, 14H), 0.80 (t, J = 7.5 Hz, 3H) | 65.3, 64.8, 55.4, 51.5, 31.8, 29.4, 29.3, 29.2, 26.3, 22.6, 14.1 |

| N,N-Dimethyl-N-dodecyl-N-(2-hydroxyethyl)ammonium bromide | Dodecyl | 96 | 175-177 | 4.03 (s, 2H), 3.68 – 3.65 (m, 2H), 3.51 – 3.45 (m, 2H), 3.29 (s, 6H), 1.67 (s, 2H), 1.27 – 1.17 (m, 18H), 0.79 (t, J = 7.5 Hz, 3H) | 65.3, 64.8, 55.4, 51.5, 31.9, 29.6, 29.5, 29.4, 29.3, 26.3, 22.7, 14.1 |

| N,N-Dimethyl-N-tetradecyl-N-(2-hydroxyethyl)ammonium bromide | Tetradecyl | 94 | 180-182 | 4.02 (s, 2H), 3.67 – 3.64 (m, 2H), 3.50 – 3.44 (m, 2H), 3.28 (s, 6H), 1.66 (s, 2H), 1.26 – 1.16 (m, 22H), 0.78 (t, J = 7.5 Hz, 3H) | 65.3, 64.8, 55.4, 51.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.3, 22.7, 14.1 |

| N,N-Dimethyl-N-hexadecyl-N-(2-hydroxyethyl)ammonium bromide | Hexadecyl | - | 120-121 | 3.85 (t, 4H), 3.45 (s, 3H), 3.40 (t, 2H), 3.25 (t, 2H), 1.75 (m, 2H), 1.25 (s, 26H), 0.88 (t, 3H) | - |

Note: '-' indicates data not available in the searched literature.[2]

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific interactions of these synthesized hydrophobic choline bromide modified salts with cellular signaling pathways. While the parent molecule, choline, is known to be a precursor for the neurotransmitter acetylcholine (B1216132) and plays a role in various metabolic and signaling pathways, including the MAPK pathway and IP3-evoked calcium signaling, it is not yet documented whether these long-chain alkyl modifications alter or confer novel signaling activities.

The primary application explored for these modified salts has been in the formation of deep eutectic solvents for the extraction of bioactive compounds.[3] Some studies on other long-chain quaternary ammonium (B1175870) compounds have indicated potential cytotoxic and antimicrobial activities, but these have not been linked to specific signaling pathway modulations. Further research is required to elucidate the pharmacological and biological effects of these specific this compound modified salts and to determine if they interact with any cellular signaling cascades.

Logical Relationship of Choline in Known Signaling Pathways:

Caption: Known signaling interactions of the parent molecule, choline.

Disclaimer: The signaling pathway diagram illustrates the known roles of the parent molecule, choline. The effects of the specific alkyl-modified this compound salts discussed in this guide on these or other signaling pathways have not yet been elucidated in the reviewed literature.